3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid
Description
3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a fluorine atom attached to a benzoic acid core
Properties
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-6-8(2-4-12(11)16)10-7-9(14(18)19)3-5-13(10)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQODMIZBOVXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692036 | |
| Record name | 4'-Chloro-6-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-63-9 | |
| Record name | 4'-Chloro-6-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with commercially available 4-chloro-3-methoxycarbonylphenylboronic acid.
Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of alcohols or aldehydes from the methoxycarbonyl group.
Oxidation: Formation of carboxylic acid derivatives from the benzoic acid moiety.
Scientific Research Applications
3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methoxycarbonyl, and fluorine groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxycarbonylphenylboronic acid
- 4-Fluorobenzoic acid
- 3-Chloro-4-methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and fluorine atoms enhances its potential for various substitution reactions, while the methoxycarbonyl group provides additional sites for reduction and oxidation reactions. This combination of functional groups makes it a versatile compound for diverse scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
